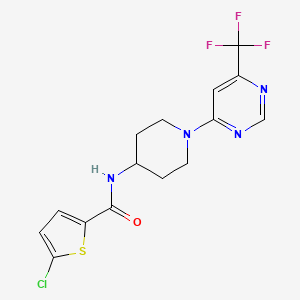

5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

The synthesis of this compound involves the use of pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

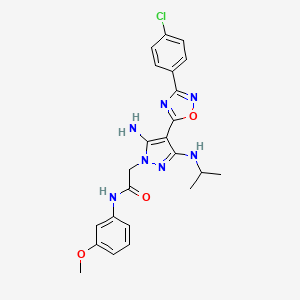

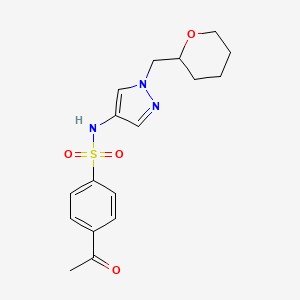

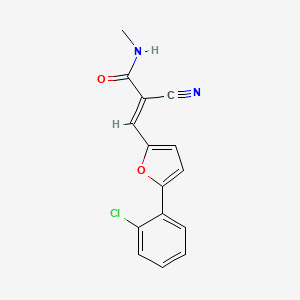

5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide is a compound that has been explored in various synthetic and biological contexts due to its unique chemical structure. Research efforts have focused on synthesizing novel heterocyclic compounds derived from similar core structures, evaluating their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and anti-5-lipoxygenase agents. These studies highlight the versatility of thiophene-carboxamide derivatives in medicinal chemistry, offering insights into their mechanism of action and therapeutic potential.

Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds, including thiophene-carboxamide derivatives, have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These compounds demonstrated significant COX-2 selectivity, analgesic protection, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac, suggesting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

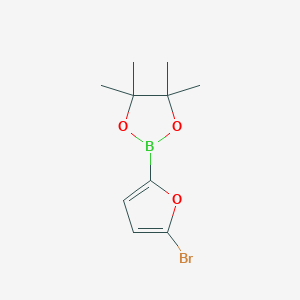

Antimicrobial Activity : The synthesis of new pyridothienopyrimidines and their evaluation for antimicrobial activities reveal the potential of thiophene-carboxamide derivatives in combating microbial infections. These compounds exhibit a broad spectrum of antimicrobial efficacy, underscoring their importance in addressing resistance to conventional antibiotics (Abdel-rahman et al., 2002).

Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives derived from similar structural frameworks have shown promise as anticancer and anti-5-lipoxygenase agents. These compounds were tested against various cancer cell lines and evaluated for their 5-lipoxygenase inhibition, showcasing their potential in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).

Zukünftige Richtungen

The future directions for this compound could involve further optimization of the synthesis process, detailed characterization of its physical and chemical properties, and extensive testing of its biological activity. Additionally, the development of new compounds with similar structures could be explored .

Wirkmechanismus

Mode of Action

The compound interacts with its targets by inhibiting the electron transport process in the mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death . The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, specifically the mitochondrial complex I . This disruption in the electron transport chain leads to a decrease in ATP production, causing energy deprivation and ultimately cell death .

Result of Action

The result of the compound’s action is the disruption of the normal energy production in the cell, leading to cell death . This makes the compound effective as a fungicide, as it can kill the fungal cells by disrupting their energy production .

Action Environment

Eigenschaften

IUPAC Name |

5-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4OS/c16-12-2-1-10(25-12)14(24)22-9-3-5-23(6-4-9)13-7-11(15(17,18)19)20-8-21-13/h1-2,7-9H,3-6H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGBOFNNGXZEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/no-structure.png)

![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2869316.png)